molecular formula C11H10Cl2FN B2700014 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287343-73-9

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2700014
CAS No.: 2287343-73-9
M. Wt: 246.11
InChI Key: FQAQJDNUDYNZAW-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This compound has garnered interest in various fields, including materials science, drug discovery, and medicinal chemistry.

Preparation Methods

The synthesis of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions (1,3) of the bicyclo[1.1.1]pentane core.

Chemical Reactions Analysis

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amine group to a corresponding nitro or nitrile compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups at the phenyl ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2FN/c12-7-1-6(2-8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAQJDNUDYNZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C(=C3)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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